1,2-Benzenediol, 4-((2R)-2-aminopropyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-((2R)-2-aminopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-benzenediol and (2R)-2-aminopropyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediates, followed by the coupling of the 1,2-benzenediol moiety with the (2R)-2-aminopropyl group.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediol, 4-((2R)-2-aminopropyl)- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-((2R)-2-aminopropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzenediol, 4-((2R)-2-aminopropyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes, including enzyme inhibition and interaction with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-((2R)-2-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1,2-Benzenediol, 4-((2R)-2-aminopropyl)- can be compared with other similar compounds, such as:
1,2-Dihydroxybenzene (Catechol): Catechol is a simpler compound with two hydroxyl groups on the benzene ring. It is widely used in organic synthesis and has various industrial applications.
1,3-Dihydroxybenzene (Resorcinol): Resorcinol has hydroxyl groups at the 1 and 3 positions. It is used in the production of resins, adhesives, and pharmaceuticals.
1,4-Dihydroxybenzene (Hydroquinone): Hydroquinone has hydroxyl groups at the 1 and 4 positions. It is used as a reducing agent and in the production of photographic developers.
The uniqueness of 1,2-Benzenediol, 4-((2R)-2-aminopropyl)- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2743-78-4 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m1/s1 |
InChI Key |
KSRGADMGIRTXAF-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
Origin of Product |
United States |
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